
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 3-position, and an aldehyde group at the 2-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-methanol.
Substitution: 5-Methoxy-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde.
Applications De Recherche Scientifique
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde has several scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Thiophene derivatives, including this compound, have shown potential as pharmacologically active agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position instead of the 5-position.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Contains a carboxylate group instead of an aldehyde group.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the ethylhexyl group.
Uniqueness
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of the ethylhexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its solubility in various solvents .
Propriétés
Formule moléculaire |
C13H19BrO2S |
|---|---|
Poids moléculaire |
319.26 g/mol |
Nom IUPAC |
5-bromo-3-(2-ethylhexoxy)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-11-7-13(14)17-12(11)8-15/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
XWSIKDUJHIUMBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(SC(=C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


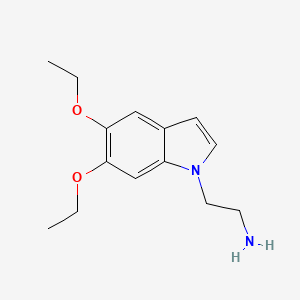


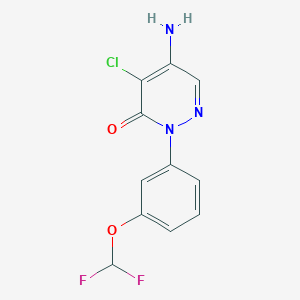
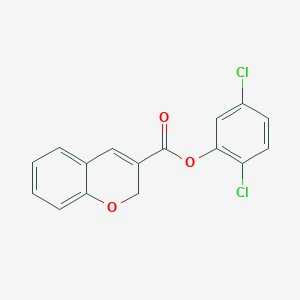

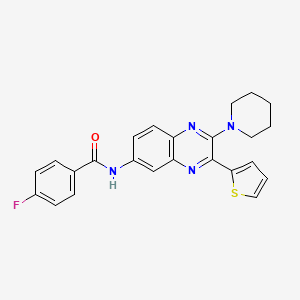
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)


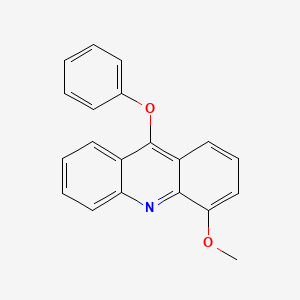


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
